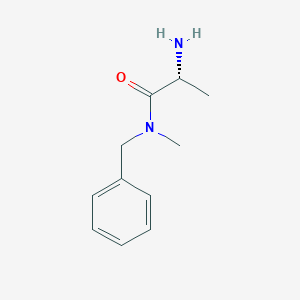
N-Amino-N-(2-hydroxyethyl)cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Amino-N-(2-hydroxyethyl)cytidine is a chemical compound with the molecular formula C11H18N4O6. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of RNA. This compound contains an amino group and a hydroxyethyl group attached to the cytidine molecule, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-N-(2-hydroxyethyl)cytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the reaction of cytidine with N-(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective attachment of the amino and hydroxyethyl groups to the cytidine molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Amino-N-(2-hydroxyethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the amino group may produce primary amines .
Wissenschaftliche Forschungsanwendungen
N-Amino-N-(2-hydroxyethyl)cytidine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modifying RNA molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of N-Amino-N-(2-hydroxyethyl)cytidine involves its interaction with specific molecular targets and pathways. It can be incorporated into RNA molecules, potentially altering their structure and function. This modification can affect various cellular processes, including protein synthesis and gene expression. The compound may also interact with enzymes involved in nucleic acid metabolism, influencing their activity and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine: The parent compound of N-Amino-N-(2-hydroxyethyl)cytidine, involved in RNA synthesis.
2’-Deoxycytidine: A deoxyribonucleoside used in DNA synthesis.
5-Azacytidine: A cytidine analog with anticancer properties.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
100997-66-8 |
|---|---|
Molekularformel |
C11H18N4O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
4-[amino(2-hydroxyethyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O6/c12-15(3-4-16)7-1-2-14(11(20)13-7)10-9(19)8(18)6(5-17)21-10/h1-2,6,8-10,16-19H,3-5,12H2/t6-,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
YDRMAQKZAVRJEZ-PEBGCTIMSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N(CCO)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N(CCO)N)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)






